![molecular formula C11H8Cl2N2O2 B3431762 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 926266-50-4](/img/structure/B3431762.png)
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (DMC) is a chemical compound that has been widely studied for its potential applications in scientific research. DMC belongs to the class of pyrazole compounds and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to have a variety of scientific research applications. One of the most notable applications is its use as a tool for studying the role of cyclooxygenase-2 (COX-2) in inflammation. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of COX-2, making it a useful tool for studying the role of this enzyme in inflammation.
Another potential application of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is in the study of the role of the endocannabinoid system in pain and inflammation. The endocannabinoid system is a complex signaling system that plays a role in a variety of physiological processes, including pain and inflammation. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to activate the endocannabinoid system, making it a potential tool for studying the role of this system in pain and inflammation.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of COX-2 and the activation of the endocannabinoid system. By inhibiting COX-2, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, which are known to play a role in inflammation. By activating the endocannabinoid system, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may reduce pain and inflammation through a variety of mechanisms.
Biochemical and Physiological Effects
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its effects on COX-2 and the endocannabinoid system, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of various enzymes, including lipoxygenase and phospholipase A2. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid does not inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. However, one of the limitations of using 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its relatively low potency compared to other COX inhibitors.
Future Directions
There are several potential future directions for research on 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more potent analogs of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid that could be used as more effective tools for studying the role of COX-2 in inflammation. Another area of interest is the potential use of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its effects on various physiological processes.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMZMKUIXYWQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
926266-50-4 | |
Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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